molecular formula C9H9NO B075762 1-Furfurylpyrrole CAS No. 1438-94-4

1-Furfurylpyrrole

Cat. No. B075762
CAS RN: 1438-94-4
M. Wt: 147.17 g/mol
InChI Key: BTBFUBUCCJKJOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Furfurylpyrrole can be synthesized through various methods, including the heterogeneously catalyzed reactions of carbohydrates for the production of furfural and subsequent reactions that lead to the furfuryl group being introduced into the pyrrole ring. For instance, the catalytic conversion of xylose and glucose in the presence of acidic catalysts can lead to furfural, which is a precursor to furfurylpyrrole (Karinen, Vilonen, & Niemelä, 2011). Additionally, the Au(I)-catalyzed hydroamination or hydration of 1,3-diynes offers an approach to 2,5-diamidofurans and can be expanded to include furans and pyrroles, potentially applicable to the synthesis of 1-furfurylpyrrole (Kramer, Madsen, Rottländer, & Skrydstrup, 2010).

Molecular Structure Analysis

The molecular structure of 1-furfurylpyrrole includes characteristics of both furan and pyrrole rings, providing unique electronic and steric properties. Studies involving similar compounds, such as the oxa-analogue of triarylcorrole, provide insights into how furan moieties influence the structural and electronic characteristics of heterocyclic compounds (Pawlicki, Latos‐Grażyński, & Szterenberg, 2002).

Chemical Reactions and Properties

1-Furfurylpyrrole participates in a variety of chemical reactions owing to the reactivity of both the furan and pyrrole rings. For example, the oxidation of 3-furfurylamines with bromine in acetone-water solution leads to N-substituted 3-formylpyrroles, demonstrating the potential for functionalization at the pyrrole ring (Harn, Lin, & Wu, 2010). Additionally, copper-catalyzed synthesis of substituted furans and pyrroles from 3-yne-1,2-diols and 1-amino-3-yn-2-ol derivatives shows the versatility of furfuryl and pyrrolyl groups in cyclization reactions (Gabriele et al., 2013).

Physical Properties Analysis

The physical properties of 1-furfurylpyrrole, such as solubility, boiling point, and melting point, are influenced by the presence of the furfuryl and pyrrolyl groups. These properties are critical for determining its application in various chemical processes and material science applications. Research on related compounds can provide insights into the physical behavior of 1-furfurylpyrrole, although specific studies on this compound may be limited.

Chemical Properties Analysis

The chemical properties of 1-furfurylpyrrole, including its reactivity towards nucleophiles, electrophiles, and its stability under various conditions, are crucial for its application in synthetic chemistry. The compound's ability to undergo transformations such as alkylation, acylation, and oxidation opens up pathways for the synthesis of complex molecules and materials. Studies on furfural and its derivatives offer a foundation for understanding the chemical behavior of 1-furfurylpyrrole (Li, Jia, & Wang, 2016).

Scientific Research Applications

  • Helicobacter pylori Ferric Uptake Regulation : Dian et al. (2011) studied the Helicobacter pylori ferric uptake regulator Fur, which controls iron metabolism in bacteria. The research presents the crystal structure of a functionally active mutant of HpFur bound to zinc, revealing unique structural features and three metal binding sites. This study highlights the importance of Fur in the acid response and gastric colonization in model animals (Dian et al., 2011).

  • Biorefining and Catalytic Conversion of Carbohydrates : Karinen et al. (2011) discuss the production of furfurals, including furfural (furan-2-carbaldehyde) and hydroxymethylfurfural (HMF), through heterogeneously catalyzed reactions of carbohydrates. This research emphasizes the benefits of heterogeneously catalyzed processes in green chemistry, including less corrosive reaction mixtures and facilitated separation and recovery of catalysts (Karinen et al., 2011).

  • Synthesis of 1-(4-nitrophenyl)-2-formylpyrrole from Furfural : Baum et al. (1981) investigated the condensation of furfural with p-nitroaniline in acidic medium. The study established a method for synthesizing 1-(4-nitrophenyl)-2-formylpyrrole, showing the chemical transformations that furfural can undergo (Baum et al., 1981).

  • Vapor-Phase Furfural Decarbonylation/Hydrogenation : Pushkarev et al. (2012) explored the vapor-phase transformations of furfural in hydrogen over Pt nanoparticles. The study showed how the reaction network and product selectivity depend on the size and shape of Pt particles, offering insights into the structure sensitivity of these chemical processes (Pushkarev et al., 2012).

  • Au(I)-Catalyzed Hydroamination or Hydration of 1,3-Diynes : Kramer et al. (2010) developed a method for accessing 2,5-diamidopyrroles and 2,5-diamidofurans through Au(I)-catalyzed hydroamination or hydration. This study highlights the chemical versatility of furans and pyrroles in organic synthesis (Kramer et al., 2010).

  • Microwave-Assisted Acid-Catalyzed Conversion to Furfural : Yemiş and Mazza (2011) studied the conversion of xylose and xylan to furfural using microwave-assisted reactions. The research found optimal conditions for furfural yields, demonstrating an efficient conversion method for this important biomass-derived chemical (Yemiş & Mazza, 2011).

Safety And Hazards

1-Furfurylpyrrole is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

1-(furan-2-ylmethyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-6-10(5-1)8-9-4-3-7-11-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBFUBUCCJKJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047663
Record name 1-Furfurylpyrrole
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to yellow liquid; Vegetable, earthy-green aroma
Record name 1-(2-Furanylmethyl)-1H-pyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030204
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name N-Furfurylpyrrole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1194/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

77.00 to 79.00 °C. @ 1.00 mm Hg
Record name 1-(2-Furanylmethyl)-1H-pyrrole
Source Human Metabolome Database (HMDB)
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Solubility

Soluble (in ethanol)
Record name N-Furfurylpyrrole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1194/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.078-1.084
Record name N-Furfurylpyrrole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1194/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Furfurylpyrrole

CAS RN

1438-94-4
Record name 1-Furfurylpyrrole
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Record name 1-Furfurylpyrrole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole, 1-(2-furanylmethyl)-
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Record name 1-Furfurylpyrrole
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Record name 1-furfuryl-1H-pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.433
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Record name 1-FURFURYLPYRROLE
Source FDA Global Substance Registration System (GSRS)
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Record name 1-(2-Furanylmethyl)-1H-pyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030204
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
179
Citations
PY Nikolov, VA Yaylayan - Journal of agricultural and food …, 2012 - ACS Publications
… -HCl (>99%), citrulline (>98), lysine (98%), lysine-HCl (>99%), ribose (>99), furfural (99%), 5-methylfurfural (99%), furfuryl alcohol (99%), furfuryl-amine (98%), and 1-furfurylpyrrole (98%…
Number of citations: 20 pubs.acs.org
AM Api, D Belsito, D Botelho… - Food and …, 2020 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. N-Furfurylpyrrole was evaluated for genotoxicity, repeated dose toxicity, reproductive …
F Brovelli, BL Rivas, JC Bernède - Journal of the Chilean Chemical …, 2007 - SciELO Chile
… For the active layer, we used an electropolymerised organic material, 1-furfurylpyrrole (1-FP… 1-furfurylpyrrole (99%) was supplied by Aldrich (Milwaukee, USA), and purified by distillation …
Number of citations: 12 www.scielo.cl
R Tressl, KG Gruenewald, E Kersten… - Journal of Agricultural …, 1986 - ACS Publications
… NMR spectra of 10 are consistent with 1-furfurylpyrrole formed on heating hydroxyproline … Formation of 1 -furfurylpyrrole, 2-(l-pyrrolyl)-2cyclopenten- 1-one, and 8-(hydroxymethyl)-5,6,7,8…
Number of citations: 19 pubs.acs.org
Y Zhang, S Kang, H Yan, D Xie, Q Chen, H Lv, Z Lin… - Foods, 2022 - mdpi.com
… Methyl salicylate, p-cymene, 2,5-dimethylpyrazine, and 1-furfurylpyrrole presented the highest … Although 2,5-dimethylpyrazine and 1-furfurylpyrrole have been reported as flavor …
Number of citations: 4 www.mdpi.com
W Pattaraprachyakul, R Sawangkeaw… - Foods, 2023 - mdpi.com
… In particular, 1-furfurylpyrrole showed the highest OAV (307) in the pyrrole group and contributed a burnt aroma. Moreover, 2-acetylpyrrole and 2-pyrrolecarboxaldehyde (OAV = 1) were …
Number of citations: 6 www.mdpi.com
EFSA Panel on Food Contact Materials … - EFSA …, 2015 - Wiley Online Library
… The revision of this consideration is made since additional toxicity data have become available for 1-furfurylpyrrole [FL-no: 13.134]. The data are intended to cover the re-evaluation of …
Number of citations: 2 efsa.onlinelibrary.wiley.com
W Cai, Z Li, J Liu, S Qiu, Y Pan, Z Xu, C Ma… - Composites Part A …, 2021 - Elsevier
… originating from triallyl isocyanurate and 1-furfurylpyrrole present their characteristic signal at … respectively corresponding to N atoms of 1-furfurylpyrrole and triallyl isocyanurate (Fig. 4e). …
Number of citations: 15 www.sciencedirect.com
T Shibamoto, T Akiyama, M Sakaguchi… - Journal of Agricultural …, 1979 - ACS Publications
… were not recovered from this study, but it is obvious that a furan ring was formed in this reaction because some pyrroles which contained a furan moiety were recovered: 1-furfurylpyrrole, …
Number of citations: 84 pubs.acs.org
X Su, M Yu, S Wu, M Ma, H Su, F Guo, Q Bian… - npj Science of Food, 2022 - nature.com
… Moreover, the “baked” and “smoky” flavours were associated with furfural, 1-furfurylpyrrole, 5-methyl furfural, 4-ethyl-2-methoxyphenol, 2-pyrrolylcarboxaldehyde, trans-2-octenal, 3,5-…
Number of citations: 6 www.nature.com

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